

Technical Support Center: SRI 31215 TFA and Serine Protease Interactions

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Compound of Interest

Compound Name: SRI 31215 TFA

Cat. No.: B610992

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **SRI 31215 TFA**. The focus is on potential off-target effects on serine proteases, with data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **SRI 31215 TFA**?

SRI 31215 TFA is a potent, small-molecule inhibitor that functions as a triplex inhibitor of three key serine proteases: matriptase, hepsin, and hepatocyte growth factor activator (HGFA).^{[1][2]} These proteases are responsible for the proteolytic activation of pro-hepatocyte growth factor (pro-HGF) into its active form, HGF. By inhibiting these proteases, **SRI 31215 TFA** effectively blocks the HGF/MET signaling pathway, which is implicated in cancer cell proliferation, survival, migration, and invasion.^[3] The inhibitor mimics the activity of the endogenous inhibitors HAI-1/2.^{[1][2]}

Q2: What are the known on-target inhibitory concentrations for **SRI 31215 TFA**?

The half-maximal inhibitory concentrations (IC₅₀) for the target serine proteases have been determined and are summarized in the table below.

Q3: What is known about the off-target effects of **SRI 31215 TFA** on other serine proteases?

The selectivity of **SRI 31215 TFA** has been evaluated against a panel of serine proteases, including trypsin, thrombin, and coagulation factor Xa. While specific quantitative inhibitory values (IC₅₀ or K_i) for these off-target proteases are not detailed in the available literature, qualitative descriptions of the selectivity have been provided. The selectivity for trypsin and thrombin is reported to be "acceptable," and the selectivity over factor Xa is currently undergoing optimization.

Data Presentation: Inhibitory Profile of SRI 31215 TFA

Protease Target	Type	IC ₅₀ (μM)	Selectivity Notes
Matriptase	On-target Serine Protease	0.69[1][2]	-
Hepsin	On-target Serine Protease	0.65[1][2]	-
HGFA	On-target Serine Protease	0.30[1][2]	-
Trypsin	Off-target Serine Protease	Not Reported	"Acceptable" selectivity
Thrombin	Off-target Serine Protease	Not Reported	"Acceptable" selectivity
Factor Xa	Off-target Serine Protease	Not Reported	Selectivity is being optimized

Troubleshooting Guide

Issue: Unexpected experimental results possibly due to off-target effects.

If you are observing unexpected phenotypes in your experiments with **SRI 31215 TFA**, it is crucial to consider potential off-target effects, particularly on serine proteases involved in other signaling pathways.

Recommended Actions:

- Review the Selectivity Profile: Refer to the data table above to understand the known selectivity of **SRI 31215 TFA**. The activity against proteases like trypsin, thrombin, and factor Xa, although not fully quantified in public literature, suggests that at higher concentrations, off-target inhibition may occur.
- Perform a Dose-Response Experiment: Titrate the concentration of **SRI 31215 TFA** in your assay. If the unexpected effect is dose-dependent, it may be related to off-target inhibition. The biological activity of **SRI 31215 TFA** has been detected at concentrations as low as 1 μ M.
- Use Control Inhibitors: Include specific inhibitors for serine proteases you suspect might be affected in your experimental system as controls. This can help to dissect the on-target versus off-target effects of **SRI 31215 TFA**.
- Conduct a Protease Panel Screening: If your experimental system is sensitive to serine protease activity, consider running a broader screen of **SRI 31215 TFA** against a panel of relevant serine proteases to determine its specific inhibitory profile in your experimental context.

Experimental Protocols

Key Experiment: Serine Protease Inhibition Assay

This protocol outlines the general steps to assess the inhibitory activity of **SRI 31215 TFA** against target and off-target serine proteases.

Materials:

- **SRI 31215 TFA**
- Recombinant serine proteases (e.g., matriptase, hepsin, HGFA, trypsin, thrombin, factor Xa)
- Assay Buffer: 50 mM Tris, 20 mM NaCl, 0.01% Tween 20, pH 8.0
- Fluorogenic Substrate: A custom FRET peptide based on the pro-HGF cleavage sequence (e.g., H2N-(EEdans)-GKQLRVVNGG(KDabcyl)-amide) or other specific substrates for the tested proteases.

- 96-well black microtiter plates
- Luminescence Spectrometer

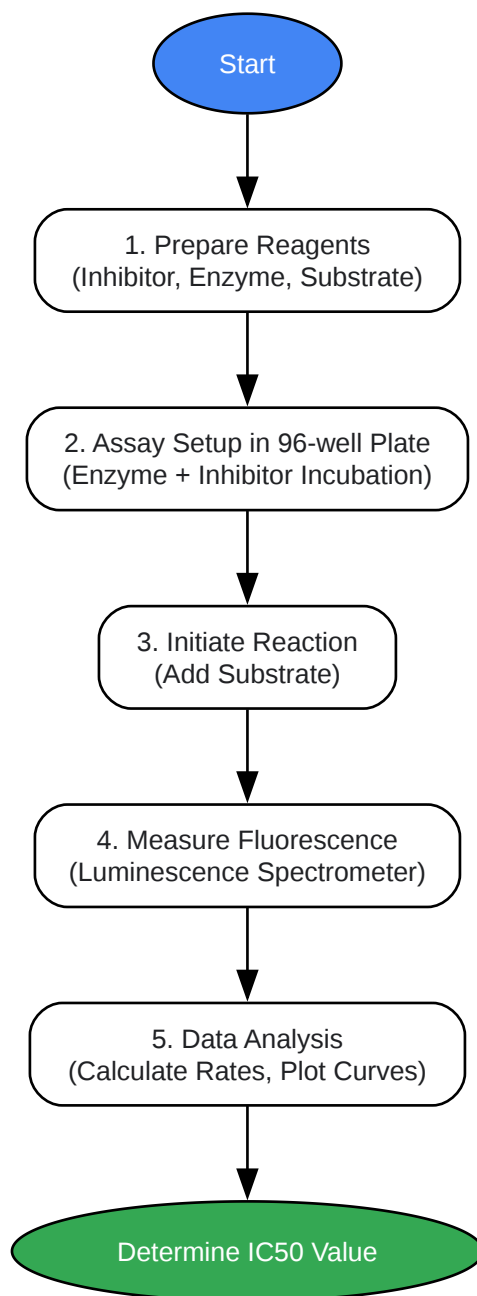
Procedure:

- Prepare Reagents:
 - Dissolve **SRI 31215 TFA** in a suitable solvent (e.g., DMSO) to create a stock solution.
 - Prepare serial dilutions of the **SRI 31215 TFA** stock solution in Assay Buffer to achieve a range of desired concentrations.
 - Prepare solutions of the respective serine proteases in Assay Buffer.
 - Prepare the fluorogenic substrate solution in Assay Buffer.
- Assay Setup:
 - In a 96-well plate, add the serine protease solution to each well.
 - Add the diluted **SRI 31215 TFA** solutions to the appropriate wells. Include wells with buffer only (no inhibitor) as a positive control for enzyme activity and wells with no enzyme as a negative control (background fluorescence).
 - Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate Reaction and Measure:
 - Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
 - Immediately place the plate in a luminescence spectrometer.
 - Measure the fluorescence intensity over time. The cleavage of the FRET peptide by the protease will result in an increase in fluorescence.
- Data Analysis:

- Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
- Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Caption: Mechanism of action of **SRI 31215 TFA** in the HGF/MET signaling pathway.



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